molecular formula C7H4ClIN2 B3024472 6-Chloro-4-iodo-1H-indazole CAS No. 885519-56-2

6-Chloro-4-iodo-1H-indazole

Cat. No.: B3024472
CAS No.: 885519-56-2
M. Wt: 278.48 g/mol
InChI Key: CZQKFAYNSDDHKA-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are recurrently found in biologically active compounds. beilstein-journals.orgnih.gov This has led to their extensive exploration in drug discovery and development. researchgate.netpnrjournal.com The indazole core is a versatile scaffold for chemical modification, offering multiple sites for functionalization to modulate biological activity and physicochemical properties. In recent years, research has expanded beyond medicinal applications into materials science, where the photophysical properties of indazoles are being investigated. researchgate.net

Structural Significance and Isomeric Forms (e.g., 1H- and 2H-Indazole)

The indazole ring system is a ten-π electron aromatic heterocycle. researchgate.netnih.gov A key structural feature of indazole is the existence of two tautomeric forms: 1H-indazole and 2H-indazole. pnrjournal.comnih.govnih.gov The position of the hydrogen atom on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the isomer. The 1H-tautomer, with the hydrogen on the nitrogen at position 1, is generally the more thermodynamically stable and predominant form in various states, including the gas phase, solution, and solid state. beilstein-journals.orgnih.gov The 2H-indazole, with the hydrogen on the nitrogen at position 2, is typically less stable. beilstein-journals.orgnih.gov The specific isomeric form can significantly influence the molecule's biological activity and chemical reactivity. nih.gov

Table 1: Tautomeric Forms of Indazole

Isomer Description Stability
1H-Indazole Hydrogen is on the nitrogen atom at position 1. More thermodynamically stable and predominant. beilstein-journals.orgnih.gov
2H-Indazole Hydrogen is on the nitrogen atom at position 2. Generally less stable than the 1H-isomer. beilstein-journals.orgnih.gov

Historical Context of Indazole Synthesis and Functionalization

The synthesis of indazole derivatives dates back to the early days of heterocyclic chemistry, with Emil Fischer first defining indazole as a pyrazole ring fused to a benzene (B151609) ring. pnrjournal.comnih.gov Historically, the synthesis and functionalization of indazoles have presented challenges, particularly in achieving regioselectivity. nih.gov Early methods often resulted in mixtures of N-1 and N-2 substituted isomers. nih.gov Significant advancements have been made through the development of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have provided more efficient and selective pathways for functionalizing the indazole core. mdpi.com These modern synthetic strategies have been crucial in accessing a wider array of substituted indazoles for research purposes. researchgate.net

Justification for the Research Focus on Halogenated Indazoles

The introduction of halogen atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. Halogenated indazoles, in particular, have become a subject of intense research interest due to the unique properties conferred by the halogen substituents. frontiersin.org

Strategic Utility of Halogen Substituents in Chemical Synthesis

Halogen atoms, particularly chlorine, bromine, and iodine, serve as versatile synthetic handles. mdpi.comnumberanalytics.com Their presence on the indazole ring allows for a variety of subsequent chemical transformations. For instance, the carbon-halogen bond can be readily targeted in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. smolecule.com The differing reactivity of various halogens (e.g., the weaker C-I bond compared to the C-Cl bond) can be exploited for selective, stepwise functionalization. This synthetic versatility makes halogenated indazoles valuable building blocks for creating libraries of compounds for screening and optimization. numberanalytics.comresearchgate.net

Influence of Halogenation on Molecular Reactivity and Biological Interactions

The incorporation of halogens can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. frontiersin.orgresearchgate.net Halogens are electronegative and can alter the electron density distribution within the indazole ring system, thereby influencing its reactivity. frontiersin.org Furthermore, halogen atoms can participate in various non-covalent interactions, most notably halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. mdpi.comnih.gov These interactions can enhance the binding affinity and selectivity of a compound for its biological target, such as an enzyme or receptor. frontiersin.orgfrontiersin.org The size and polarizability of the halogen atom also play a role, with larger halogens like iodine often exhibiting stronger halogen bonding capabilities. nih.govfrontiersin.org

Specificity of 6-Chloro-4-iodo-1H-indazole: Positional Isomerism and Substituent Effects

The compound this compound is a specific example of a dihalogenated indazole. The identity and placement of the chlorine and iodine atoms are critical to its chemical properties and potential applications.

The positional isomerism in dihalogenated indazoles gives rise to a multitude of distinct compounds, each with its own unique set of properties. For example, swapping the positions of the halogens, as in 4-chloro-6-iodo-1H-indazole, would result in a different molecule with altered dipole moments and reactivity. The specific substitution pattern in this compound, with chlorine at the 6-position and iodine at the 4-position, dictates the electronic landscape of the molecule. The electron-withdrawing nature of both halogens will influence the acidity of the N-H proton and the susceptibility of the aromatic ring to further substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKFAYNSDDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646194
Record name 6-Chloro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-56-2
Record name 6-Chloro-4-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Biological Activity of 6 Chloro 4 Iodo 1h Indazole Derivatives

Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus is recognized as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. pharmablock.compnrjournal.com This versatility makes indazole and its derivatives highly valuable starting points for the development of new therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. rsc.orgresearchgate.net The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. pnrjournal.comresearchgate.net

Bioisosteric Relationships (e.g., with Phenol (B47542) and Indole)

A key aspect of the indazole scaffold's utility in medicinal chemistry is its role as a bioisostere for other common functional groups, particularly phenol and indole (B1671886). pharmablock.comu-tokyo.ac.jp Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.

The replacement of a phenol group with an indazole can be an effective strategy in drug design. nih.govresearchgate.net While phenols are important for hydrogen bonding interactions with biological targets, they are often susceptible to rapid metabolism, specifically glucuronidation, which can lead to poor pharmacokinetic profiles. nih.govresearchgate.net Indazole can mimic the hydrogen bonding capabilities of the phenol's hydroxyl group while being less prone to this metabolic pathway. pharmablock.comnih.gov This can result in compounds with retained or even enhanced biological activity and improved metabolic stability. nih.govresearchgate.net For example, the substitution of a phenol with an indazole in a series of GluN2B receptor antagonists resulted in compounds that retained high affinity and activity but were not conjugated with glucuronic acid. nih.gov

Similarly, indazole can act as a bioisostere for indole. pharmablock.com Both structures contain an NH group that can serve as a hydrogen bond donor. pharmablock.com However, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved affinity for the target protein. pharmablock.com

Role as a Hinge Binding Motif in Kinase Inhibitors

The indazole scaffold has proven to be a particularly effective hinge-binding motif in the design of protein kinase inhibitors. pharmablock.comnih.gov Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. jst.go.jp

Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. mdpi.com A critical part of this binding site is the "hinge region," which forms hydrogen bonds with the adenine (B156593) ring of ATP. mdpi.com The indazole ring is adept at mimicking these interactions. pharmablock.com The N1-H of the indazole can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor, allowing for a bidentate hydrogen bonding interaction with the kinase hinge region, similar to the adenine of ATP. jst.go.jp This strong and specific interaction anchors the inhibitor in the active site, leading to potent inhibition of the kinase. nih.gov The success of this strategy is exemplified by numerous potent and selective kinase inhibitors that incorporate the indazole scaffold to achieve their therapeutic effect. rsc.org

Pharmacological Profiles of 6-Chloro-4-iodo-1H-indazole Analogues

Derivatives of this compound have been investigated for a range of pharmacological activities, with a significant focus on their potential as anti-cancer agents. cymitquimica.comevitachem.com The presence of halogen substituents, specifically chlorine and iodine, on the indazole core provides opportunities for further chemical modification and can influence the compound's electronic properties and its interactions with biological targets. cymitquimica.com

Anti-tumor and Anticancer Properties

The anti-tumor and anticancer properties of indazole derivatives are well-documented. mdpi.comnih.govresearchgate.net Several FDA-approved anticancer drugs, such as Axitinib (B1684631) and Pazopanib, feature the indazole scaffold. pnrjournal.comresearchgate.net Research has shown that derivatives of this compound and related halogenated indazoles exhibit promising anticancer activity. evitachem.comsmolecule.com

A primary mechanism through which this compound analogues and other indazole derivatives exert their anticancer effects is through the inhibition of various protein kinases. rsc.orgrsc.org The indazole core serves as a versatile scaffold for designing inhibitors that target a wide array of kinases implicated in cancer progression.

Some of the key kinase targets for indazole-based inhibitors include:

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been identified as potent inhibitors of FGFR1. mdpi.comnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Substituted 1H-indazoles have shown promise as inhibitors of IDO1, an enzyme involved in immune evasion in cancer. mdpi.com

Pim Kinases: 6-Azaindazole derivatives have been developed as highly potent inhibitors of all three Pim kinase isoforms. nih.gov

Aurora Kinases: Novel inhibitors of Aurora kinases have been designed using an indazole scaffold. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Indazole derivatives have demonstrated inhibitory activity against VEGFR-2, a key regulator of angiogenesis. researchgate.net

Mitogen-activated protein kinase 1 (MAPK1): Indazole-sulfonamide derivatives have shown potential as inhibitors of MAPK1. mdpi.com

The table below summarizes the inhibitory activity of selected indazole derivatives against various kinases.

Compound ClassTarget KinaseKey Findings
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivativesFGFR1Potent enzymatic inhibition with IC50 values in the nanomolar range. mdpi.comnih.gov
1H-Indazole derivativesIDO1Promising inhibitory properties. mdpi.com
6-Azaindazole derivativesPim KinasesPicomolar biochemical potency against all three isoforms. nih.gov
Indazole-based derivativesAurora KinasesNovel inhibitors designed through in silico and knowledge-based approaches. mdpi.com
Indazole derivativesVEGFR-2Favorable binding energies observed in in silico docking studies. researchgate.net
Indazole-sulfonamide derivativesMAPK1Promising inhibitory activity suggesting potential as anti-cancer agents. mdpi.com

Beyond direct kinase inhibition, this compound analogues and other indazole derivatives can induce anti-tumor effects through various cellular mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. rsc.org

Studies have shown that certain indazole derivatives can promote apoptosis by:

Modulating Bcl-2 family proteins: This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org

Activating caspases: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. rsc.org

Another important mechanism of action is the induction of cell cycle arrest. smolecule.com By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, some indazole derivatives have been observed to cause an increase in the population of cells in the G0/G1 or G2/M phases of the cell cycle, thereby preventing them from proceeding to mitosis. researchgate.net

Overcoming Drug Resistance

While research directly detailing the role of this compound in overcoming drug resistance is limited, the broader class of indazole derivatives has shown potential in this area. For instance, some indole derivatives, which share structural similarities with indazoles, are known to reverse drug resistance in certain cancer cell lines. rsc.org The development of novel therapeutic agents often involves exploring various chemical scaffolds, and the indazole framework is a subject of ongoing investigation in the pursuit of overcoming resistance mechanisms.

Anti-inflammatory Effects

Indazole derivatives are well-documented for their anti-inflammatory properties. nih.govchemenu.commdpi.com The indazole scaffold is present in commercially available anti-inflammatory drugs like bendazac (B1667983) and benzydamine. nih.gov Research has shown that certain indazole derivatives can modulate inflammatory pathways. smolecule.com Some compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are key mediators of inflammation. Specifically, some indazole derivatives have shown inhibitory effects against COX-2, an enzyme involved in inflammation and pain. innovareacademics.in The anti-inflammatory potential of the indazole core structure makes its derivatives, including this compound, subjects of interest in the development of new anti-inflammatory agents. cymitquimica.comacs.orgresearchgate.net

Antimicrobial and Antiviral Activities

The indazole scaffold is associated with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govmdpi.com Studies have indicated that certain indazole derivatives can inhibit the growth of various bacterial strains. smolecule.comevitachem.com The substitution pattern on the indazole ring can significantly influence the antimicrobial potency. For example, the presence of halogen atoms is a common feature in many bioactive compounds. cymitquimica.com

In addition to antibacterial and antifungal effects, indazole derivatives have also been investigated for their antiviral potential, including activity against HIV. nih.govmdpi.com While specific data on the antimicrobial and antiviral activities of this compound is not extensively detailed in the provided results, the general class of indazole derivatives holds promise in this therapeutic area. researchgate.net

Cardiovascular and Metabolic Activities

Indazole derivatives have demonstrated a range of cardiovascular and metabolic activities. nih.gov These include antiarrhythmic, antihypertensive, and anti-obesity effects. nih.gov Some indazole-containing compounds have been investigated for their potential in treating circulatory disorders and conditions related to platelet aggregation. nih.gov The structural features of the indazole nucleus allow for modifications that can target various biological pathways involved in cardiovascular and metabolic regulation. nih.gov While specific research on the cardiovascular and metabolic activities of this compound is not prominent in the search results, the broader family of indazoles shows significant potential in these areas.

Central Nervous System Activities

The indazole scaffold has been explored for its effects on the central nervous system (CNS). nih.gov Derivatives have been investigated for potential antipsychotic, analgesic, and antidepressant activities. chemenu.comnih.gov The ability of these compounds to interact with various receptors and enzymes in the CNS makes them interesting candidates for the development of new neurological drugs. For instance, some indazole derivatives have been designed as ligands for cannabinoid receptors, which are involved in pain modulation and other neurological processes. google.comgoogle.com

Other Therapeutic Potentials

The therapeutic potential of indazole derivatives extends to other areas such as rheumatoid arthritis and neurodegenerative diseases. nih.govgoogle.com The anti-inflammatory properties of indazoles are relevant to the treatment of rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation. google.com Furthermore, research has explored the use of indazole derivatives in the context of neurodegenerative disorders like Alzheimer's disease. google.com The diverse biological activities of the indazole scaffold suggest its potential for application in a wide range of therapeutic fields. researchgate.net

Structure-Activity Relationships (SAR) in this compound Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core, a concept known as Structure-Activity Relationship (SAR). nih.gov The presence of halogen atoms, such as chlorine and iodine in this compound, significantly influences the compound's electronic properties and its ability to interact with biological targets. cymitquimica.com

For instance, in the context of IDO1/TDO inhibition (enzymes relevant in cancer immunotherapy), the substituents at the C-4 and C-6 positions of the 1H-indazole scaffold have been shown to be crucial for activity and selectivity. nih.govnih.gov The halogen substituents can participate in various non-covalent interactions, such as halogen bonding, which can enhance binding affinity to target proteins. The iodine atom, in particular, can be a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for SAR studies. smolecule.comevitachem.com The specific placement of the chloro and iodo groups at the 6- and 4-positions, respectively, provides a unique electronic and steric profile that can be further optimized to enhance a desired biological activity, be it anti-inflammatory, antimicrobial, or another therapeutic effect. ambeed.comsmolecule.comevitachem.com

Impact of Halogen Position and Type on Biological Efficacy

The position and type of halogen substituent on the indazole ring play a crucial role in determining the biological activity of its derivatives. The presence of chlorine and iodine on the this compound scaffold allows for selective chemical reactions, which can be leveraged to create a variety of compounds with tailored properties. cymitquimica.comjocpr.com

For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was observed that smaller groups were better tolerated at the C5, C6, and C7 positions, with C6-substituted analogues being preferred. acs.org This highlights the steric constraints around these positions. The electronic properties conferred by the halogens, such as their electron-withdrawing nature, can also influence interactions with biological targets. cymitquimica.com

Different halogen substitutions can lead to varied biological outcomes. For example, a comparison of halogenated indazole derivatives has shown that the type and position of the halogen can significantly alter their antimicrobial and anti-inflammatory activities. While a direct comparative study on the biological efficacy of 6-chloro versus 4-iodo substitution on the same indazole core is not extensively detailed in the provided results, the principle that halogen identity and location are key determinants of activity is well-established. smolecule.com For example, in a study of halobenzimidazole carboxamides, the orientation of the halogen atom was found to be critical for high-affinity binding to its target. researchgate.net

Influence of Substituents at N1 and N2 Positions

The N1 and N2 positions of the indazole ring are pivotal for derivatization and significantly impact the biological profile of the resulting compounds. pnrjournal.com Alkylation at these nitrogen atoms is a common strategy in medicinal chemistry to modulate physicochemical properties and target engagement. beilstein-journals.org

Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the substituents already present on the indazole ring. beilstein-journals.org For instance, in the synthesis of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. acs.org

The stability of the resulting tautomer is also a key factor. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov However, selective synthesis of N2-alkylated indazoles has been achieved using specific reagents and conditions. wuxibiology.com The choice of N1 or N2 substitution can have a profound effect on biological activity. For example, in a series of indazole-based compounds, the N1-benzyl substituted derivative showed potent activity, while the corresponding N2-benzyl isomer was inactive. austinpublishinggroup.com

In the context of this compound, substitution at the N1 position with a trityl group has been utilized in the synthesis of 3-amine/alkoxy substituted-azaindazoles. jocpr.com This large protecting group directs subsequent reactions and can be removed in later synthetic steps. The nature of the substituent at N1 or N2 can influence the molecule's conformation and its ability to fit into the binding pocket of a biological target.

Modulations by Other Functional Groups on the Indazole Ring

Beyond the halogen and nitrogen substituents, the introduction of other functional groups onto the indazole ring can further refine the biological activity of this compound derivatives. The iodine at the C4 position and the chlorine at the C6 position of the parent compound offer handles for introducing a wide range of functionalities through reactions like nucleophilic substitution and cross-coupling. cymitquimica.comevitachem.com

For example, the introduction of an amino group at the C4 position has been explored in the development of IDO1 inhibitors. rsc.org Similarly, the introduction of a carboxamide group at the C4 position of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative led to a potent FGFR1 inhibitor. nih.gov

Computational and Molecular Modeling Studies

Computational methods are increasingly used to guide the design and optimization of new drug candidates. For derivatives of this compound, molecular modeling techniques provide valuable insights into their structure-activity relationships (SAR) and potential as therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been widely applied to understand the interactions of indazole derivatives with their biological targets.

For example, docking studies of indazole derivatives with the DNA gyrase enzyme have shown that specific substitutions can lead to excellent bonding interactions within the active site. pnrjournal.comjmchemsci.com In one study, newly synthesized indazole analogs were docked into the active site of the protein with PDB ID: 2ZCS, revealing that compounds with the highest binding energies formed interactions with key amino acid residues like Tyr248, Lys273, Val268, and Arg171. researchgate.net

Similarly, molecular docking of 3-amine/alkoxy substituted-azaindazoles derived from 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine showed significant binding interactions with the PBR receptor protein. jocpr.com One compound, in particular, exhibited very high bonding interaction with the MDM2 receptor-p53 protein. jocpr.com These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. researchgate.net

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational process that assesses the drug-like properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

For various series of indazole derivatives, ADMET prediction studies have been conducted to evaluate their potential as drug candidates. bohrium.comresearchgate.net These analyses can predict properties such as oral bioavailability, solubility, and potential toxicity. mdpi.comnih.gov For instance, in a study of iodoquinazoline derivatives, ADMET prediction was performed using the ADME-AI web server. nih.gov While specific ADMET data for this compound itself is not detailed, the general applicability of these predictive models to heterocyclic compounds is well-established. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's geometry, reactivity, and spectroscopic properties.

DFT calculations have been employed to study the tautomeric equilibrium of indazoles, confirming that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govacs.org This is important for understanding the reactivity and potential binding modes of indazole derivatives. In a study on the regioselective alkylation of an indazole derivative, DFT calculations were used to evaluate the reaction mechanisms and supported the observed product distributions. beilstein-journals.org

Furthermore, DFT has been used to explain the reactivity differences between indazole and indole electrophiles in C3-selective allylation reactions. pnrjournal.compnrjournal.com The method has also been used to calculate the NMR chemical shifts of indazole derivatives, providing a sound basis for experimental observations. acs.orgresearchgate.net These theoretical calculations complement experimental data and provide a deeper understanding of the chemical and physical properties of this compound and its derivatives.

Clinical Development and Approved Drugs with Indazole Moieties

The indazole scaffold is a key structural component in numerous therapeutic agents, with several compounds having progressed through clinical trials to receive regulatory approval. nih.govsamipubco.com These drugs demonstrate the versatility of the indazole core in targeting a range of biological pathways implicated in various diseases, most notably in oncology. nih.gov

A number of indazole-containing drugs have been approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of various cancers. pnrjournal.comnih.govresearchgate.net These include tyrosine kinase inhibitors and PARP inhibitors, which have become important components of modern cancer therapy. pnrjournal.comnih.gov

Pazopanib , an oral multi-targeted tyrosine kinase inhibitor, is a prominent example of an approved drug containing an indazole moiety. nih.govnih.gov It targets several receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial for angiogenesis and tumor growth. nih.govclinicaltrials.eu Clinical trials have demonstrated its efficacy in various cancers, leading to its approval for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma. nih.govnih.gov More than 35 phase II and III trials have been evaluating pazopanib's clinical activity in a range of other cancers, including breast, thyroid, hepatocellular, and cervical cancers. nih.gov

Axitinib , another tyrosine kinase inhibitor, also features the indazole scaffold. wikipedia.orgnih.gov It is a selective inhibitor of VEGFRs and has been approved for the treatment of advanced renal cell carcinoma after the failure of prior systemic therapy. wikipedia.orgpahealthwellness.comeuropa.eu A phase III clinical trial demonstrated a significant extension in progression-free survival with axitinib compared to sorafenib (B1663141) in patients with previously treated metastatic RCC. wikipedia.org

Niraparib (B1663559) is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor that incorporates an indazole ring. nih.govgog.org It has been approved for the maintenance treatment of adult patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to first-line platinum-based chemotherapy. fda.govahdbonline.comonclive.com The approval was based on the results of the PRIMA phase III trial, which showed a statistically significant improvement in progression-free survival for patients treated with niraparib compared to placebo. fda.govahdbonline.com Initially approved in 2017 for recurrent ovarian cancer, its indication was expanded in 2020 to include first-line maintenance therapy. gog.orgahdbonline.comcancer.gov

Beyond approved drugs, several other indazole derivatives have been the subject of extensive clinical investigation.

Lonidamine , a derivative of indazole-3-carboxylic acid, has been investigated for its antineoplastic properties. nih.govpatsnap.com It primarily acts by inhibiting energy metabolism in cancer cells. nih.govwikipedia.org Clinical trials have explored its use both as a standalone therapy and in combination with other chemotherapeutic agents and radiotherapy for various solid tumors, including breast, ovarian, and lung cancer, as well as brain metastases. nih.govnih.gov

Gamendazole (B1674601) , another indazole carboxylic acid derivative related to lonidamine, has been researched for its potential as a non-hormonal male contraceptive. wikipedia.orgwikipedia.org Preclinical studies in rats have shown that it can induce infertility by targeting Sertoli cells in the testes. wikipedia.orgnih.gov However, human clinical trials for gamendazole have not yet been initiated. wikipedia.org

The following table provides a summary of the clinical development status of these notable indazole-containing compounds.

DrugTarget/Mechanism of ActionDeveloper/SponsorKey Clinical Indications
Pazopanib Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) nih.govclinicaltrials.euGlaxoSmithKline nih.govAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma nih.govnih.gov
Axitinib Tyrosine Kinase Inhibitor (VEGFR-1, -2, -3) wikipedia.orgpahealthwellness.comPfizer wikipedia.orgAdvanced Renal Cell Carcinoma wikipedia.orgpahealthwellness.com
Niraparib PARP Inhibitor gog.orgTesaro/GlaxoSmithKline gog.orgAdvanced Ovarian, Fallopian Tube, or Primary Peritoneal Cancer fda.govahdbonline.com
Entinostat Histone Deacetylase (HDAC) Inhibitor upmcphysicianresources.comSyndax PharmaceuticalsHormone Receptor-Positive Breast Cancer, various solid tumors (in clinical trials) patsnap.comnih.gov
Lonidamine Inhibitor of energy metabolism in cancer cells nih.govwikipedia.orgVarious institutionsBreast, Ovarian, Lung Cancer, Brain Metastases (in clinical trials) nih.govnih.gov
Gamendazole Targets HSP90AB1 and EEF1A1 in Sertoli cells nih.gov-Male contraception (preclinical development) wikipedia.org

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is crucial for expanding the chemical space around the 6-chloro-4-iodo-1H-indazole core. While some methods exist, future research will likely focus on more sustainable and atom-economical approaches.

Key areas for exploration include:

C-H Activation/Functionalization: Direct functionalization of the indazole core through C-H activation would provide a more efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purities.

Photoredox Catalysis: This emerging field in organic synthesis could enable novel transformations and the formation of unique chemical bonds under mild conditions.

A significant body of research exists on the synthesis of various indazole derivatives, which can inform the development of new pathways for this compound. For instance, methods like the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones and the PIFA-mediated aryl C-H amination of hydrazones have been reported for the synthesis of 1H-indazoles. nih.gov Additionally, transition metal-catalyzed reactions, such as those involving palladium, are utilized to introduce functional groups at specific positions on the indazole ring. smolecule.com Other approaches include the cyclization of o-haloaryl N-sulfonylhydrazones using copper catalysts and the synthesis from o-aminobenzonitriles. nih.gov These established methods provide a foundation for developing tailored synthetic strategies for this compound and its analogs.

Development of New Biological Applications

Indazole derivatives are known to possess a wide range of biological activities, and this compound is no exception. nih.gov Its structural features make it a promising candidate for the development of new therapeutic agents. smolecule.com

Future research in this area will likely focus on:

Anticancer Therapies: The indazole scaffold is a common feature in many anticancer drugs. nih.gov Further investigation into the anticancer properties of this compound derivatives, particularly their potential as kinase inhibitors, is warranted. evitachem.comresearchgate.net

Antimicrobial Agents: The presence of halogens in the structure suggests potential antimicrobial activity. smolecule.comcymitquimica.com Screening of derivatives against a broad panel of bacteria and fungi could lead to the discovery of new antibiotics and antifungals.

Neurodegenerative Diseases: Some indazole compounds have shown neuroprotective effects. researchgate.net Exploring the potential of this compound derivatives in the context of diseases like Alzheimer's and Parkinson's could open up new therapeutic avenues.

Anti-inflammatory Agents: Indazole-based compounds have been developed as anti-inflammatory drugs. nih.gov Investigating the anti-inflammatory potential of this specific scaffold could lead to new treatments for inflammatory conditions.

The biological potential of indazole derivatives is well-documented. For example, Niraparib (B1663559) is an anticancer drug used for various cancers, and Pazopanib is a tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov Bendazac (B1667983) and Benzydamine are commercially available anti-inflammatory drugs containing the 1H-indazole scaffold. nih.gov These examples highlight the therapeutic relevance of the indazole core and support the exploration of this compound for similar applications.

Advanced Computational Studies

Computational methods are becoming increasingly indispensable in drug discovery and materials science. For this compound, advanced computational studies can provide valuable insights and guide experimental efforts.

Future computational research could involve:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to various biological targets, helping to elucidate their mechanism of action. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can provide a deeper understanding of the electronic properties of the molecule, which can be correlated with its reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of new derivatives based on their structural features, accelerating the identification of potent compounds.

Computational approaches have been successfully applied to other indazole derivatives. For instance, a computational overlap model was used to guide the truncation of an initial hit compound to an indazole 3-carboxylic acid, leading to a significant increase in potency and improved ADME parameters. acs.org Similarly, computational analysis of conformational ligand ensembles has been used to design irreversible and mutant-selective EGFR inhibitors based on the 1H-indazole scaffold. nih.gov These examples demonstrate the power of computational tools in the rational design of new indazole-based molecules.

Targeted Drug Design and Optimization

The unique structure of this compound makes it an excellent starting point for targeted drug design. smolecule.com The presence of two different halogen atoms at specific positions allows for selective functionalization and optimization of drug-like properties.

Future efforts in this area should focus on:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins, new derivatives can be designed to have improved binding affinity and selectivity. nih.gov

Fragment-Based Drug Design: Small molecular fragments can be screened for binding to a target protein, and then grown or linked together to create more potent inhibitors. The this compound core could serve as a valuable fragment in such campaigns. nih.gov

Lead Optimization: Once a lead compound is identified, its properties can be fine-tuned by systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.

The indazole scaffold has been the subject of extensive structure-activity relationship (SAR) studies. For example, the incorporation of small hydrophobic groups like chloro at the C6 position of the indazole core has been shown to increase potency. acs.org In another study, a structure-guided drug design approach led to the discovery of potent EGFR kinase inhibitors based on the 1H-indazole scaffold. nih.gov These examples underscore the importance of targeted design and optimization in developing effective indazole-based drugs.

Integration with Emerging Technologies (e.g., AI in Drug Discovery)

The integration of emerging technologies like artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These technologies can be applied to various stages of the drug development pipeline, from target identification to clinical trial design.

For this compound, AI and ML could be used for:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives, reducing the need for extensive experimental screening. csic.es

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of new chemical entities with unique mechanisms of action.

Synthetic Route Prediction: AI-powered tools can predict the most efficient synthetic routes for new derivatives, saving time and resources in the lab. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-chloro-4-iodo-1H-indazole, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation of the indazole scaffold. A common approach involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce iodine at the 4-position, followed by chlorination at the 6-position using reagents like POCl₃ or NCS (N-chlorosuccinimide). Key optimization parameters include temperature control (70–120°C for iodination) and catalyst selection (e.g., CuI for Ullmann reactions). Purity can be improved via recrystallization in ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, C-I coupling in ¹³C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography (via SHELX software ) is recommended for unambiguous confirmation of regiochemistry. Cross-validate with FTIR to detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (argon) at 2–8°C in amber vials. Periodic stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is advised to monitor degradation, particularly dehalogenation or oxidation byproducts .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselective halogenation requires careful control of directing groups. For example, introducing a temporary protecting group (e.g., SEM or Boc) at the indazole N1 position can direct iodination to the 4-position. Computational modeling (DFT studies) predicts electron density distribution to guide reaction pathways. Post-synthetic deprotection yields the target compound .

Q. What strategies are effective for analyzing contradictory biological activity data in this compound studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and validate purity via LC-MS. Use statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., AMBER or GROMACS) to study membrane permeability. Use QSAR models to predict logP and solubility. ADMET predictors (e.g., SwissADME) analyze metabolic stability, focusing on cytochrome P450 interactions. Cross-reference with experimental Caco-2 permeability data .

Q. What are the best practices for resolving crystallographic disorder in this compound structures?

  • Methodological Answer : In SHELXL , apply ISOR and DELU restraints to model thermal motion anisotropy. For severe disorder, use partial occupancy refinement or exclude problematic regions. Validate with R1 factor (<5%) and check for residual electron density peaks (<0.5 eÅ⁻³).

Q. How can isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) impact mechanistic studies of this compound?

  • Methodological Answer : ¹²⁵I (radioactive) enables tracking in metabolic pathways via gamma counting, while ¹²⁷I (stable) is suitable for NMR or MS-based studies. Note that isotopic mass differences may slightly alter reaction kinetics in kinetic isotope effect (KIE) studies .

Data Management & Ethics

Q. How should researchers handle open-data requirements for this compound studies while complying with privacy regulations?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo data, apply de-identification protocols (e.g., GDPR-compliant pseudonymization). Use repositories like Zenodo or ChEMBL for non-sensitive data, ensuring metadata includes synthesis conditions and analytical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.